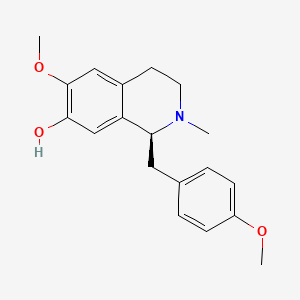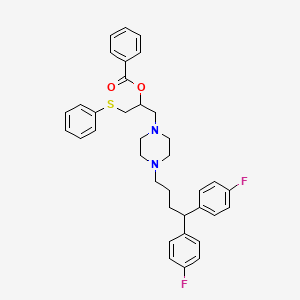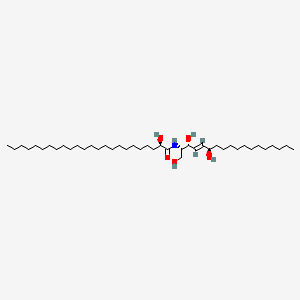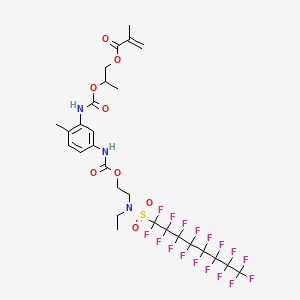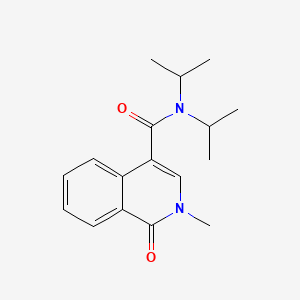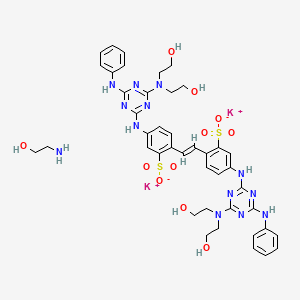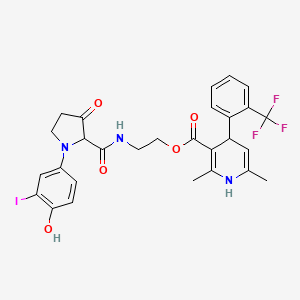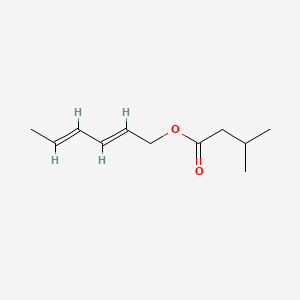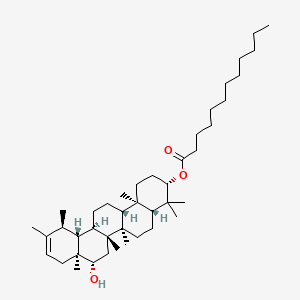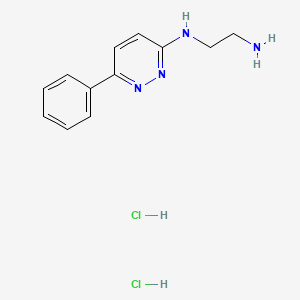
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with the molecular formula C12H16Cl2N4 and a molecular weight of 287.1882 . This compound is known for its unique structure, which includes a pyridazine ring substituted with a phenyl group and an ethanediamine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride typically involves the reaction of 6-phenyl-3-pyridazinylamine with 1,2-dibromoethane under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanediamine moiety can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride can be compared with other similar compounds, such as:
1,2-Ethanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride:
1,2-Ethanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, hydrochloride: Another similar compound with slight structural variations that may result in different reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86663-05-0 |
|---|---|
Molecular Formula |
C12H16Cl2N4 |
Molecular Weight |
287.19 g/mol |
IUPAC Name |
N'-(6-phenylpyridazin-3-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H14N4.2ClH/c13-8-9-14-12-7-6-11(15-16-12)10-4-2-1-3-5-10;;/h1-7H,8-9,13H2,(H,14,16);2*1H |
InChI Key |
KALMSEOPWTVCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



